3-chloro-N-[2-(dimethylamino)ethyl]-4-methoxybenzenesulfonamide
Overview
Description
3-chloro-N-[2-(dimethylamino)ethyl]-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C11H17ClN2O3S and its molecular weight is 292.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.0648413 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-HIV and Antifungal Activity
A study conducted by Zareef et al. (2007) developed novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides by reacting 4-(4-methyl, chloro, methoxyphenylsulfonamido)alkyl carboxylic acid hydrazides with CS2 and KOH. This study then evaluated these compounds for their in vitro anti-HIV and antifungal activities. Such research highlights the potential of derivatives involving benzenesulfonamide, similar to the compound , in contributing to the development of new therapeutic agents against HIV and fungal infections (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Synthesis and Characterization of Polymers
Sobolčiak et al. (2013) synthesized a novel cationic polymer that could switch to a zwitterionic form upon irradiation with light. This innovative material showed promising applications in DNA condensation and release, as well as switching antibacterial activity. The study demonstrates the versatile potential of using benzenesulfonamide derivatives in polymer science for creating responsive materials with applications in biotechnology and medicine (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).
Anticancer Properties
Research by Zhang, Shi-jie, Hu, & Wei-Xiao (2010) unexpectedly synthesized a compound through the aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2 and characterized its structure and anticancer properties. The compound, though not the same, is structurally related to 3-chloro-N-[2-(dimethylamino)ethyl]-4-methoxybenzenesulfonamide, suggesting potential exploration of similar compounds for anticancer research (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Enzyme Inhibitory and Alzheimer's Disease Research
Abbasi et al. (2018) synthesized a new series of sulfonamides derived from 4-methoxyphenethylamine, exploring their inhibitory effects on acetylcholinesterase and their potential as therapeutic agents for Alzheimer's disease. This underscores the significant role benzenesulfonamide derivatives can play in the development of treatments for neurodegenerative diseases, leveraging their enzyme inhibitory capabilities (Abbasi, Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).
Properties
IUPAC Name |
3-chloro-N-[2-(dimethylamino)ethyl]-4-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O3S/c1-14(2)7-6-13-18(15,16)9-4-5-11(17-3)10(12)8-9/h4-5,8,13H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUIUGASBMQOFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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